3-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
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Overview
Description
3-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Modifications
Efficient Synthesis of δ-Sugar Amino Acids : A study describes an efficient route towards a new branched tetrahydrofurane δ-sugar amino acid, highlighting its potential use in accessing new peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring. This research underlines the compound's synthesis as a critical step towards novel biochemical applications (Defant et al., 2011).
Functional Modification of Hydrogels : Another study focused on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, demonstrating enhanced thermal stability and promising biological activities. This work suggests potential medical applications of such chemically modified polymers (Aly & El-Mohdy, 2015).
Potential Applications in Material Science and Biochemistry
Hydrogen Bonding and Polymorphism in Amino Alcohol Salts : Research on amino alcohols reacted with quinoline-2-carboxylic acid revealed insights into hydrogen bonding and polymorphism, offering a basis for designing materials with specific molecular arrangements and properties (Podjed & Modec, 2022).
Structural Study of Hexadentate N3O3 Amine Phenol Ligands : A study on hexadentate N3O3 amine phenol ligands for Group 13 metal ions provides evidence for intrastrand and interstrand hydrogen bonds, suggesting implications for developing complex metal-organic frameworks (Liu et al., 1993).
Properties
IUPAC Name |
1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-3-aminopropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-17-10-13-6-3-2-4-11(13)8-15(9-13)12(16)5-7-14/h11H,2-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWUHPZJHMBTFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)C(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.